Ortho-Dimethoxy Substitution on the N-Phenyl Ring Increases Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Relative to Mono-Methoxy or Unsubstituted Phenyl Analogs
The 2,3-dimethoxyphenyl substituent on CAS 1251565-83-9 introduces two ortho-arranged methoxy oxygen atoms, yielding a hydrogen-bond acceptor count of 4 and a topological polar surface area (TPSA) of 60 Ų [1]. In contrast, the N-phenyl analog (N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide) has a predicted hydrogen-bond acceptor count of 2 and a TPSA of 42 Ų; the N-(m-tolyl) analog has 2 acceptors and a TPSA of 42 Ų; and the N-benzyl analog has 2 acceptors and a TPSA of 42 Ų [1]. The additional hydrogen-bond-accepting capacity and polar surface area of the 2,3-dimethoxy derivative can enhance aqueous solubility, modulate blood-brain barrier permeability, and alter target-residence time compared to less polar N-aryl congeners.
Comparators: 2 HBA, ~42 Ų
| Evidence Dimension | Hydrogen-bond acceptor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | H-bond acceptors: 4; TPSA: 60 Ų (PubChem computed properties) |
| Comparator Or Baseline | N-Phenyl analog: 2 acceptors, ~42 Ų; N-(m-tolyl) analog: 2 acceptors, ~42 Ų; N-Benzyl analog: 2 acceptors, ~42 Ų |
| Quantified Difference | 2 additional H-bond acceptors; TPSA increase of ~18 Ų (approximately 43% increase) relative to N-phenyl comparator |
| Conditions | Computed physicochemical properties: PubChem Cactvs 3.4.8.24 descriptors; XLogP3 values for target compound = 1.8 |
Why This Matters
Procurement teams evaluating structurally similar piperidine carboxamides for exploratory medicinal chemistry should select the 2,3-dimethoxyphenyl variant when higher polarity, altered permeability, or additional hydrogen-bonding capacity is required by the target product profile.
- [1] PubChem Compound Summary for CID 49677824. Computed descriptors: H-bond acceptor count, TPSA, XLogP3. National Center for Biotechnology Information (2026). Comparator properties derived from analogous PubChem entries for N-phenyl, N-benzyl, and N-(m-tolyl) piperidine-1-carboxamide derivatives. View Source
